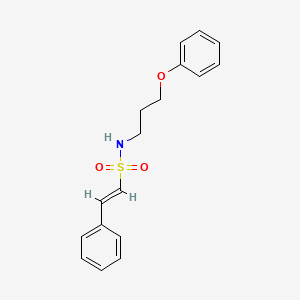

(E)-N-(3-phenoxypropyl)-2-phenylethenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-(3-phenoxypropyl)-2-phenylethenesulfonamide, also known as PPADS, is a chemical compound that has been extensively studied in scientific research. PPADS is a selective antagonist of P2 purinergic receptors, which are involved in various physiological and pathological processes.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research has focused on the efficient synthesis of sulfonamide derivatives, including methods for producing E-arylethenesulfonamides. A study highlights a straightforward, one-pot synthesis procedure from 1-hydroxy-1-arylalkanes, presenting an attractive method for preparing compounds extensively used in chemical and pharmaceutical domains due to the easy availability of starting materials (Aramini et al., 2003).

Anticancer Activity

Several studies have explored the anticancer potential of E-arylethenesulfonamide analogues. Novel (E)-N-aryl-2-arylethenesulfonamides were synthesized and evaluated for their cytotoxicity against a wide spectrum of cancer cell lines, including drug-resistant ones. Some compounds showed potent activity, suggesting their in vivo potential as anticancer agents. This includes disrupting microtubule formation and cell cycle arrest, indicating a mechanism of action targeting tubulin polymerization (Reddy et al., 2013).

Progesterone Receptor Antagonists

The development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists represents another application. These compounds, serving as a novel scaffold for PR antagonists, have shown potent PR-antagonistic activity with high binding affinity and selectivity over androgen receptors. This suggests their utility in treating conditions like uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders (Yamada et al., 2016).

Photodynamic Therapy for Cancer

The synthesis and characterization of new benzenesulfonamide derivative groups containing Schiff base substituted zinc phthalocyanines have been reported. These compounds exhibit high singlet oxygen quantum yields, crucial for Type II photodynamic therapy mechanisms. Their photophysical and photochemical properties suggest potential application as Type II photosensitizers for treating cancer, highlighting the role of such sulfonamides in developing therapeutic agents (Pişkin et al., 2020).

Necrosis Signaling Inhibition

In the biochemical realm, compounds structurally related to "(E)-N-(3-phenoxypropyl)-2-phenylethenesulfonamide" have been identified as inhibitors of necrosis signaling downstream of RIP3 kinase. This discovery opens avenues for therapeutic interventions in diseases where programmed necrosis (necroptosis) plays a crucial role, including conditions related to tissue damage response and antiviral immunity (Sun et al., 2012).

Propriétés

IUPAC Name |

(E)-N-(3-phenoxypropyl)-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c19-22(20,15-12-16-8-3-1-4-9-16)18-13-7-14-21-17-10-5-2-6-11-17/h1-6,8-12,15,18H,7,13-14H2/b15-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLUMKIGDCZXFP-NTCAYCPXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCCCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-phenoxypropyl)-2-phenylethene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-chloro-4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2821143.png)

![Methyl 2-[2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2821144.png)

![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2821145.png)

![(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2821150.png)

![N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2821153.png)

![N-{4-[1-(ethanesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2821155.png)

![cis-2-(Tert-butoxycarbonyl)-7A-fluoro-octahydropyrano[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B2821162.png)